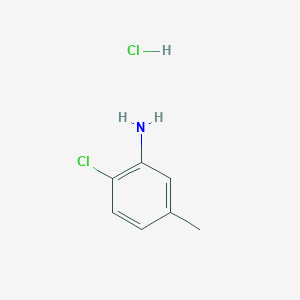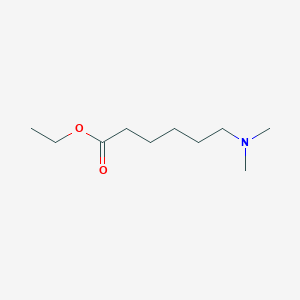
p-tolyl pyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-tolyl pyrazine-2-carboxylate is an organic compound with the chemical formula C12H10N2O2 It is a derivative of pyrazinecarboxylic acid, where the carboxylic acid group is esterified with 4-methylphenol (p-cresol)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pyrazinecarboxylic acid, 4-methylphenyl ester typically involves the esterification of pyrazinecarboxylic acid with 4-methylphenol. One common method is the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . The reaction proceeds under mild conditions and yields the desired ester.
Industrial Production Methods
Industrial production of pyrazinecarboxylic acid, 4-methylphenyl ester may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
p-tolyl pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Pyrazinecarboxylic acid.
Reduction: 4-methylphenyl alcohol.
Substitution: Various substituted pyrazine derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
p-tolyl pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of pyrazinecarboxylic acid, 4-methylphenyl ester depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body. For example, pyrazine derivatives are known to inhibit bacterial growth by interfering with essential metabolic processes . The molecular targets and pathways involved can vary, but they often include key enzymes in bacterial biosynthesis pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinecarboxylic acid: The parent compound, which lacks the ester group.
2,3-Pyrazinedicarboxylic acid: A derivative with two carboxylic acid groups.
4-Methylpyrazine: A simpler derivative with a methyl group on the pyrazine ring.
Uniqueness
p-tolyl pyrazine-2-carboxylate is unique due to the presence of both the pyrazine ring and the esterified 4-methylphenyl group. This combination imparts specific chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets . The ester group also allows for further chemical modifications, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
132172-96-4 |
|---|---|
Formule moléculaire |
C12H10N2O2 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
(4-methylphenyl) pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H10N2O2/c1-9-2-4-10(5-3-9)16-12(15)11-8-13-6-7-14-11/h2-8H,1H3 |
Clé InChI |
YJPASBYDCPRNPD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC(=O)C2=NC=CN=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Chloro-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B8766069.png)





![Benzyl 1'-methylspiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B8766101.png)



